molecular formula C22H14BrF3N2 B10927801 4-bromo-1-(3-fluorobenzyl)-3,5-bis(4-fluorophenyl)-1H-pyrazole

4-bromo-1-(3-fluorobenzyl)-3,5-bis(4-fluorophenyl)-1H-pyrazole

Cat. No.: B10927801
M. Wt: 443.3 g/mol
InChI Key: CDCHKDGBEYBACQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-bromo-1-(3-fluorobenzyl)-3,5-bis(4-fluorophenyl)-1H-pyrazole is a complex organic compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2

Preparation Methods

The synthesis of 4-bromo-1-(3-fluorobenzyl)-3,5-bis(4-fluorophenyl)-1H-pyrazole typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone, leading to the formation of the pyrazole core.

    Introduction of the bromine and fluorine substituents: This step involves the bromination and fluorination of the pyrazole ring using appropriate reagents such as bromine or N-bromosuccinimide (NBS) and fluorinating agents like Selectfluor.

    Attachment of the benzyl and phenyl groups: This can be accomplished through various coupling reactions, such as Suzuki-Miyaura coupling, using palladium catalysts and boronic acids or esters.

Industrial production methods may involve optimization of these steps to ensure high yield and purity of the final product.

Chemical Reactions Analysis

4-bromo-1-(3-fluorobenzyl)-3,5-bis(4-fluorophenyl)-1H-pyrazole can undergo various chemical reactions, including:

    Substitution reactions: The bromine and fluorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation and reduction reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Coupling reactions: The presence of bromine and fluorine allows for coupling reactions with other aromatic compounds, leading to the formation of more complex molecules.

Common reagents used in these reactions include palladium catalysts, boronic acids, and various oxidizing and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

4-bromo-1-(3-fluorobenzyl)-3,5-bis(4-fluorophenyl)-1H-pyrazole has several scientific research applications, including:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a building block in medicinal chemistry.

    Biology: The compound can be used in the study of enzyme inhibition and receptor binding due to its unique structural features.

    Industry: The compound can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-bromo-1-(3-fluorobenzyl)-3,5-bis(4-fluorophenyl)-1H-pyrazole involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of bromine and fluorine atoms can enhance the compound’s binding affinity and selectivity towards these targets. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar compounds to 4-bromo-1-(3-fluorobenzyl)-3,5-bis(4-fluorophenyl)-1H-pyrazole include other pyrazole derivatives with different substituents. Some examples are:

    1-bromo-4-fluorobenzene: A simpler compound with similar halogen substituents.

    4-bromo-1-(2-fluorobenzyl)-3,5-bis(4-fluorophenyl)-1H-pyrazole: A closely related compound with a different position of the fluorobenzyl group.

    3,5-bis(4-fluorophenyl)-1H-pyrazole: A pyrazole derivative without the bromine and benzyl substituents.

The uniqueness of this compound lies in its specific combination of substituents, which can confer distinct chemical and biological properties.

Properties

Molecular Formula

C22H14BrF3N2

Molecular Weight

443.3 g/mol

IUPAC Name

4-bromo-3,5-bis(4-fluorophenyl)-1-[(3-fluorophenyl)methyl]pyrazole

InChI

InChI=1S/C22H14BrF3N2/c23-20-21(15-4-8-17(24)9-5-15)27-28(13-14-2-1-3-19(26)12-14)22(20)16-6-10-18(25)11-7-16/h1-12H,13H2

InChI Key

CDCHKDGBEYBACQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)F)CN2C(=C(C(=N2)C3=CC=C(C=C3)F)Br)C4=CC=C(C=C4)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.